Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate HCl, is an organic compound used in laboratory experiments. This compound is a hydrochloride salt of a carboxylic acid that is derived from the condensation of nitrophenol and pyrrolidine. Its primary application is in the field of synthetic organic chemistry, where it is used as a reagent for the synthesis of a variety of organic compounds. In addition, it has been used in a wide range of scientific research applications, such as in the study of enzyme inhibition, drug design, and biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Material Science
The structure of "Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride" suggests its utility in organic synthesis, particularly in the synthesis of complex molecules, due to the presence of nitro, ester, and pyrrolidine functional groups. These groups can undergo various chemical reactions, making the compound a valuable intermediate or reagent. For example, nitro groups are known for their reactivity towards reduction, providing amines, while esters can be hydrolyzed or transformed into other functional groups.
Pharmaceutical Development
In the context of pharmaceutical research, compounds with a pyrrolidine ring, such as pyrrolidinophenone derivatives, are of interest for their potential bioactive properties. The review by Synbulatov et al. (2019) discusses the biotransformation and analytical techniques for pyrrolidinophenone derivatives in biological fluids, highlighting their relevance in toxicology and pharmacology (Synbulatov, Voronin, & Voronina, 2019). Although this does not directly relate to "Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride," it underscores the importance of understanding the pharmacokinetics and toxicology of compounds with similar structural motifs.
properties
IUPAC Name |
methyl (2S,4S)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5.ClH/c1-18-12(15)9-6-8(7-13-9)19-11-5-3-2-4-10(11)14(16)17;/h2-5,8-9,13H,6-7H2,1H3;1H/t8-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUHVSIRQCADQI-OZZZDHQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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